1H-imidazol-2-yl(phenyl)methanol
CAS No.: 22098-62-0
Cat. No.: VC21323914
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22098-62-0 |
---|---|
Molecular Formula | C10H10N2O |
Molecular Weight | 174.2 g/mol |
IUPAC Name | 1H-imidazol-2-yl(phenyl)methanol |
Standard InChI | InChI=1S/C10H10N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h1-7,9,13H,(H,11,12) |
Standard InChI Key | APKDHLMIBHYURQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C2=NC=CN2)O |
Canonical SMILES | C1=CC=C(C=C1)C(C2=NC=CN2)O |
Introduction
Chemical Identity and Structure
1H-imidazol-2-yl(phenyl)methanol belongs to the class of organic compounds containing both an imidazole heterocycle and a phenyl ring connected via a hydroxymethyl bridge. The compound is characterized by the following properties:
Chemical Parameter | Details |
---|---|
IUPAC Name | 1H-imidazol-2-yl(phenyl)methanol |
Molecular Formula | C₁₀H₁₀N₂O |
Molecular Weight | 174.20 g/mol |
CAS Number | 22098-62-0 |
PubChem CID | 3407115 |
European EC Number | 869-661-8 |
The structure features an imidazole ring (a five-membered heterocycle with two nitrogen atoms) connected to a hydroxylated carbon that also bears a phenyl group. This arrangement creates a chiral center at the carbinol carbon, although commercial samples are typically racemic mixtures unless specifically synthesized as single enantiomers .
Structural Identifiers
For precise chemical identification in databases and literature, the compound is characterized by the following structural descriptors:
Identifier Type | String |
---|---|
InChI | InChI=1S/C10H10N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h1-7,9,13H,(H,11,12) |
InChIKey | APKDHLMIBHYURQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C2=NC=CN2)O |
These identifiers enable precise digital representation of the compound's structure across chemical databases and publication systems .
Physical Properties
The physical characteristics of 1H-imidazol-2-yl(phenyl)methanol influence its behavior in different environments and its utility in various applications. Based on available data and structural analogues, the following properties can be inferred:
Physical Property | Value |
---|---|
Appearance | Solid at room temperature |
Estimated Boiling Point | ~362°C at 760 mmHg |
Estimated Density | ~1.16 g/cm³ |
Solubility | Soluble in polar organic solvents (alcohols, DMSO); partially soluble in water |
Storage Conditions | Room temperature, protected from moisture |
The presence of both the imidazole nitrogen and the hydroxyl group contributes to the compound's moderate polarity and hydrogen bonding capabilities, affecting its solubility profile in various solvents .
Chemical Reactivity
1H-imidazol-2-yl(phenyl)methanol possesses multiple reactive sites that contribute to its versatility in organic synthesis:
Hydroxyl Group Reactivity
The hydroxyl group can participate in several reaction types:
-
Etherification reactions with alcohols under acidic conditions
-
Oxidation to the corresponding ketone
-
Conversion to leaving groups (mesylates, tosylates) for nucleophilic substitutions
-
Dehydration to form alkenes
A documented example includes the reaction with 1-methyl-3-pyrrolidinol in the presence of methanesulfonic acid at elevated temperatures (around 140°C), leading to etherification products .
Imidazole Ring Reactivity
The imidazole moiety contributes to the compound's chemical behavior through:
-
Acid-base properties (pKa approximately 6.5-7.0)
-
Metal coordination through nitrogen atoms
-
N-alkylation reactions
-
Participation in hydrogen bonding networks
These reactivity patterns make the compound valuable as an intermediate in the synthesis of more complex structures, particularly those with potential biological activity .
Applications
Based on the structural features and reactivity of 1H-imidazol-2-yl(phenyl)methanol, several applications can be identified:
Pharmaceutical Intermediates
The compound serves as a valuable intermediate in pharmaceutical synthesis, particularly for drugs containing imidazole motifs. The hydroxyl group provides a convenient handle for further functionalization, while the imidazole ring contributes to binding interactions with biological targets .
Coordination Chemistry
The imidazole nitrogen atoms can coordinate with various metal ions, making derivatives of this compound potentially useful in:
-
Catalysis applications
-
Metal-organic frameworks (MOFs)
-
Coordination polymers with interesting structural properties
Chemical Building Blocks
As a bifunctional molecule, 1H-imidazol-2-yl(phenyl)methanol serves as a versatile building block for more complex molecules:
-
The hydroxyl group allows for connection to other molecules via ether or ester linkages
-
The imidazole ring can be further functionalized through N-alkylation
-
The phenyl group provides opportunities for substitution chemistry
Structural Relatives and Analogues
Several structurally related compounds appear in the literature, highlighting the importance of this structural class:
N-Substituted Variants
(1-phenyl-1H-imidazol-2-yl)methanol represents a structural isomer where the phenyl group is attached to one of the imidazole nitrogen atoms rather than to the carbinol carbon. This compound has the same molecular formula (C₁₀H₁₀N₂O) but different connectivity and properties .
N-Methylated Derivative
(1-methyl-1H-imidazol-2-yl)(phenyl)methanol is the N-methylated version of the title compound, with the formula C₁₁H₁₂N₂O and molecular weight of 188.23 g/mol. This derivative may exhibit different solubility properties and reactivity patterns compared to the unmethylated compound .
Benzimidazole Analogues
(1H-benzo[d]imidazol-2-yl)(phenyl)methanol represents the benzofused analogue, featuring a benzimidazole core instead of a simple imidazole. This compound has demonstrated utility in etherification reactions with various alcohols under acidic conditions .
Potential Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume